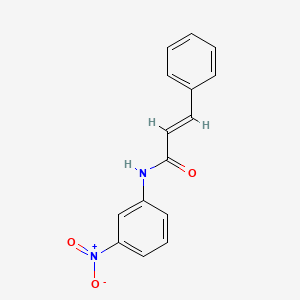

![molecular formula C20H24FN5O B5544315 7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)

7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diazepine derivatives, including triazolo and tetrazolo variations, are of significant interest due to their diverse pharmacological properties and potential therapeutic applications. These compounds have been synthesized and studied for various biological activities, including anticonvulsant, sedative, and anti-tubercular effects among others.

Synthesis Analysis

The synthesis of diazepine derivatives often involves multi-step reactions, including cycloadditions, rearrangements, and condensation reactions. For example, the synthesis of tricyclic heterocycles, such as tetrahydro-1,2,4-triazolo[1,5-d][1,4]diazepinium salts, involves a [3+2]-cycloaddition reaction followed by a ring-expansion rearrangement (Beilstein Journal of Organic Chemistry, 2018).

Molecular Structure Analysis

The molecular structure of diazepine derivatives is characterized by the presence of a diazepine ring, which can be fused with other heterocyclic structures like triazolo or tetrazolo rings. This structural arrangement is crucial for the biological activity of these compounds. Advanced techniques such as NMR and mass spectrometry are used to elucidate the molecular structure and confirm the synthesis of desired compounds (Journal of Mass Spectrometry, 1994).

Chemical Reactions and Properties

Diazepine derivatives can undergo various chemical reactions, including functionalization and acylation, to modify their structure and enhance their pharmacological properties. The reactivity of the diazepine ring allows for the introduction of different substituents, affecting the compound's chemical properties and biological activity (Journal of Organic and Pharmaceutical Chemistry, 2018).

Physical Properties Analysis

The physical properties of diazepine derivatives, such as solubility, melting point, and stability, are essential for their formulation and application. These properties can be tailored through chemical modifications to meet specific requirements for pharmaceutical development.

Chemical Properties Analysis

The chemical properties of diazepine derivatives, including their reactivity, stability, and interactions with biological targets, are central to their pharmacological effects. Studies on the synthesis and structural modification of azolo[1,4]diazepines highlight the importance of structural features in determining the compounds' chemical behavior and interaction with receptors (2021).

Scientific Research Applications

Synthesis and Structural Modification

Azolo[1,4]diazepines, such as the one mentioned, are subject to various synthetic methods and structural modifications to enhance their pharmacological profiles. Kemskii et al. (2017) highlighted the generalization and systematization of synthesis methods and chemical transformations of azolo[1,4]diazepines, emphasizing their importance in designing compounds with significant pharmacological potential (Kemskii, Bol’but, Dmytriv, & Vovk, 2017). This research underpins the foundational synthetic strategies that can be applied to the specific compound , showcasing its relevance in medicinal chemistry and drug design.

Biological Activity and Therapeutic Applications

The structural basis of azolo[1,4]diazepines lends itself to biological activity, particularly in the realm of BET (Bromo- and Extra-Terminal domain) protein inhibition. Sharp et al. (2017) described the modular synthesis of novel 1,2,3-triazolobenzodiazepines showing potent BET inhibitory activity and significant effects against leukemic cells, suggesting a promising avenue for cancer therapy (Sharp et al., 2017). This research indicates potential therapeutic applications of azolo[1,4]diazepines in oncology.

Anticonvulsant Properties

Another aspect of scientific research on azolo[1,4]diazepines includes their anticonvulsant properties. Narayana et al. (2006) synthesized novel triazolo[4,3-a][1,4]benzodiazepines demonstrating excellent anticonvulsant activity, which compares favorably with the standard drug, diazepam (Narayana, Vijaya Raj, Ashalatha, & Kumari, 2006). This highlights the potential of such compounds in developing new anticonvulsant therapies.

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-(3-propan-2-yl-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O/c1-12(2)20-24-23-17-7-8-25(9-10-26(17)20)18(27)11-15-13(3)22-19-14(15)5-4-6-16(19)21/h4-6,12,22H,7-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNPPETWHDRSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCC4=NN=C(N4CC3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)

![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)

![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)

![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)

![4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)

![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)